[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid
Overview
Description
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a bicyclic heptane ring fused to a piperazine moiety, which is further connected to a chlorophenyl methanone group. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the bicyclic heptane ring, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step involves the attachment of the chlorophenyl methanone group via Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor modulators. The bicyclic heptane ring and piperazine moiety are known to interact with various biological targets, making it a valuable scaffold for drug discovery.
Medicine
In medicine, the compound and its derivatives are investigated for their therapeutic potential. Studies have shown that they may possess anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic heptane ring and piperazine moiety can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Caffeine: A purine alkaloid with stimulant properties, commonly found in tea and coffee.
Uniqueness
What sets [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone apart from similar compounds is its unique combination of structural features. The bicyclic heptane ring provides rigidity, while the piperazine moiety offers flexibility and the potential for diverse chemical modifications. The presence of the chlorophenyl methanone group adds to its reactivity and potential for further functionalization.
Properties
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-chlorophenyl)methanone;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O.C2H2O4/c19-16-3-1-2-15(12-16)18(22)21-8-6-20(7-9-21)17-11-13-4-5-14(17)10-13;3-1(4)2(5)6/h1-3,12-14,17H,4-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWZBJRLVVLUEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.